2-Butanone, 1-(1-naphthyloxy)-

Description

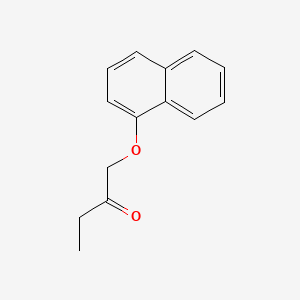

Structure

2D Structure

3D Structure

Properties

CAS No. |

73758-41-5 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-naphthalen-1-yloxybutan-2-one |

InChI |

InChI=1S/C14H14O2/c1-2-12(15)10-16-14-9-5-7-11-6-3-4-8-13(11)14/h3-9H,2,10H2,1H3 |

InChI Key |

QIWHGUWIXSKJKR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)COC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 2 Butanone, 1 1 Naphthyloxy

Retrosynthetic Analysis of 2-Butanone (B6335102), 1-(1-naphthyloxy)-

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.inicj-e.orgdeanfrancispress.com For 2-Butanone, 1-(1-naphthyloxy)-, the primary disconnections involve the ether linkage and the carbon-carbon bonds of the ketone moiety.

Two primary retrosynthetic pathways are most logical for this target molecule:

C-O Bond Disconnection (Ether Synthesis Route): The most straightforward disconnection is at the ether oxygen. This approach, based on the Williamson ether synthesis, identifies 1-naphthol (B170400) and a 2-butanone derivative with a leaving group at the C1 position as the key synthons. The corresponding synthetic equivalents would be 1-naphthoxide (formed from 1-naphthol and a base) and a 1-halo-2-butanone, such as 1-bromo-2-butanone (B1265390).

Target Molecule: 2-Butanone, 1-(1-naphthyloxy)-

Transform: C-O Disconnection

Synthons: 1-naphthoxide (nucleophile) and a C1-electrophilic 2-butanone synthon (CH₃CH₂COCH₂⁺)

Synthetic Equivalents: 1-Naphthol and 1-bromo-2-butanone (or a related halide/sulfonate)

Cα-C Bond Disconnection (α-Arylation Route): An alternative disconnection breaks the bond between the carbonyl carbon (C2) and the methylene (B1212753) carbon (C1). This approach falls under the category of α-arylation of ketones. acs.orgunipd.it This pathway considers the 2-butanone enolate as the nucleophile and a naphthyloxymethyl electrophile. However, a more common variant in modern synthesis involves the coupling of an enolate or enol ether of 2-butanone with an aryl halide, which would not be a direct route for this specific aryloxy-ketone. A more plausible α-arylation strategy would involve reacting the enolate of 2-butanone with a naphthyl derivative that already contains the oxygen, such as a 1-(halomethoxy)naphthalene, though this is a less common reagent. A more direct α-oxygenation followed by etherification is also conceivable.

Target Molecule: 2-Butanone, 1-(1-naphthyloxy)-

Transform: Cα-O Bond Formation (conceptual)

Synthons: 2-Butanone enolate (nucleophile) and a 1-naphthyloxy electrophile ("ArO⁺")

Synthetic Equivalents: 2-Butanone and a reagent capable of electrophilic α-naphthyloxylation.

The C-O bond disconnection represents the most direct and classically established route for synthesizing this specific target molecule.

Established and Emerging Synthetic Routes to Naphthyloxy-Ketones

The synthesis of naphthyloxy-ketones, and more broadly aryloxy-ketones, leverages a range of methodologies from classic multi-step sequences to modern, highly efficient one-pot protocols.

Multi-step syntheses are common for constructing complex organic molecules, allowing for controlled modifications and purification of intermediates. savemyexams.com For a molecule like 2-Butanone, 1-(1-naphthyloxy)-, a typical multi-step approach would first involve the preparation of the necessary precursors, followed by the key bond-forming reaction.

A representative multi-step sequence based on the Williamson ether synthesis would be:

Activation of the Naphthol: 1-Naphthol is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., acetone, DMF, acetonitrile) to generate the more nucleophilic 1-naphthoxide anion.

Nucleophilic Substitution: The generated naphthoxide is then reacted with a 1-halo-2-butanone (e.g., 1-chloro- or 1-bromo-2-butanone). The naphthoxide displaces the halide via an Sₙ2 reaction to form the target ether linkage.

Work-up and Purification: The reaction mixture is processed to remove salts and unreacted starting materials, followed by purification, typically by column chromatography or recrystallization, to yield the pure 2-Butanone, 1-(1-naphthyloxy)-.

This robust and predictable method is a cornerstone of ether synthesis and remains widely used for its reliability.

One-pot reactions enhance synthetic efficiency by reducing the number of work-up and purification steps, saving time, and minimizing solvent waste. For the synthesis of naphthyloxy-ketones, a one-pot Williamson ether synthesis is readily implemented. In this approach, 1-naphthol, a base (such as K₂CO₃), and the alkylating agent (1-halo-2-butanone) are all combined in a single reaction vessel. Often, a phase-transfer catalyst is added to facilitate the reaction between the solid base and the organic-soluble reactants. researchgate.net

Recent advancements in synthetic methodology have explored novel one-pot syntheses of related aryloxy-ketones. For instance, methods involving the synergistic merger of photoredox, nickel, and hydrogen atom transfer catalysis allow for direct C-H functionalization of aldehydes, providing a broad range of ketones from commercially available starting materials. organic-chemistry.org While not a direct synthesis for the target compound, these advanced methods highlight the trend towards more direct and efficient bond-forming strategies.

Functional group interconversions (FGIs) are crucial for preparing suitable precursors for the key synthetic step. deanfrancispress.com In the context of synthesizing 2-Butanone, 1-(1-naphthyloxy)-, a key FGI is the preparation of 1-halo-2-butanone from 1-buten-2-ol (B14168027) or 2-butanone itself.

From 2-Butanone: The α-halogenation of 2-butanone can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in an acidic medium to yield 1-bromo-2-butanone. This transforms the relatively unreactive C-H bond into a C-Br bond, installing a good leaving group for the subsequent nucleophilic substitution by 1-naphthoxide.

From other precursors: Other starting materials might require more extensive FGIs. For example, if starting from butanoic acid, a multi-step sequence involving α-bromination (e.g., Hell-Volhard-Zelinsky reaction) followed by conversion to the corresponding ketone would be necessary.

These preparatory steps are essential for ensuring the success of the main bond-forming reaction that constructs the final naphthyloxy-ketone structure.

Catalytic Approaches in 2-Butanone, 1-(1-naphthyloxy)- Synthesis

Catalysis offers powerful tools to increase reaction rates, improve selectivity, and enable reactions under milder conditions. While the classic Williamson ether synthesis is often performed stoichiometrically with a base, catalytic methods, particularly those involving phase-transfer or transition metal catalysis, are highly relevant.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely employed in organic synthesis.

Phase-Transfer Catalysis (PTC): In the synthesis of 2-Butanone, 1-(1-naphthyloxy)-, PTC is an excellent example of homogeneous catalysis. researchgate.net When using an inorganic base like potassium carbonate, which is insoluble in many organic solvents, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) is added. The catalyst transports the naphthoxide anion from the solid or aqueous phase into the organic phase where it can react with the 1-halo-2-butanone. This dramatically increases the reaction rate.

| Catalyst System | Reactants | Conditions | Outcome |

| Tetrabutylammonium bromide (TBAB) | 1-Naphthol, 1-Epichlorohydrin, K₂CO₃ | Solid-Liquid PTC | High conversion and selectivity for the corresponding epoxypropane, a related structure. researchgate.net |

Transition Metal Catalysis: Palladium and copper catalysts are central to modern C-O bond-forming reactions, although they are more commonly applied to the synthesis of diaryl ethers or in α-arylation reactions rather than the specific alkyl-aryl ether synthesis discussed here. acs.orgunipd.it However, developments in catalysis are continuous. For example, novel copper(I) catalytic systems have been developed for the enantioselective arylation of silyl (B83357) enol ethers to produce α-arylated ketones. unipd.it While this specific methodology is for C-C bond formation, it underscores the power of homogeneous transition metal catalysis in ketone functionalization. Similarly, combined photoredox and N-heterocyclic carbene (NHC) catalysis has emerged for the synthesis of γ-aryloxy ketones, showcasing advanced catalytic strategies for forming C-O bonds at positions other than the α-carbon. researchgate.net

These catalytic methods represent the forefront of synthetic chemistry, aiming to provide more efficient, selective, and sustainable routes to complex molecules like 2-Butanone, 1-(1-naphthyloxy)-.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts for the synthesis of ketones, such as 2-Butanone, 1-(1-naphthyloxy)-, is a key area of research aimed at improving reaction efficiency, selectivity, and catalyst reusability. While specific literature on the direct heterogeneous catalytic synthesis of 2-Butanone, 1-(1-naphthyloxy)- is scarce, general principles from related ketone syntheses are applicable.

Supported metal catalysts, particularly those based on palladium, platinum, and gold, have demonstrated significant efficacy in C-C bond-forming reactions, a crucial step in constructing the carbon skeleton of the target molecule. The choice of support material, such as activated carbon, zeolites, or metal oxides, can profoundly influence the catalyst's performance by affecting metal dispersion and the electronic properties of the active sites. For instance, a solid-supported palladium catalyst could potentially be employed in a Suzuki or Heck coupling reaction to form a key precursor to 2-Butanone, 1-(1-naphthyloxy)-.

Solid acid and base catalysts, including zeolites, modified clays, and mixed metal oxides, offer another avenue for the synthesis. These materials can catalyze essential reactions like Friedel-Crafts acylation or alkylation to introduce the butanone side chain onto the naphthalene (B1677914) ring system, or facilitate the Williamson ether synthesis to form the naphthyloxy linkage. The well-defined pore structures of zeolites can also impart shape selectivity, potentially leading to higher yields of the desired isomer.

The following table summarizes potential heterogeneous catalysts and their applicability to the synthesis of 2-Butanone, 1-(1-naphthyloxy)-.

| Catalyst Type | Support Material | Potential Reaction Step | Advantages |

| Palladium (Pd) | Activated Carbon, Alumina | C-C bond formation (e.g., Suzuki, Heck coupling) | High activity, good selectivity, reusability |

| Zeolites (e.g., H-ZSM-5) | - | Friedel-Crafts acylation, Williamson ether synthesis | Shape selectivity, tunable acidity, thermal stability |

| Mixed Metal Oxides | e.g., MgO-ZrO₂ | Condensation reactions | Bifunctional (acid-base) properties, high stability |

Organocatalysis and Biocatalysis in Ketone Formation

Organocatalysis and biocatalysis have emerged as powerful, sustainable alternatives to traditional metal-based catalysis for ketone synthesis.

Organocatalysis utilizes small organic molecules to catalyze reactions. For the asymmetric synthesis of ketones, proline and its derivatives are well-known catalysts for aldol (B89426) and Michael reactions. In a potential synthesis of 2-Butanone, 1-(1-naphthyloxy)-, an organocatalyst could be used to facilitate the enantioselective aldol condensation between a naphthyloxy-functionalized aldehyde and a ketone, thereby establishing a chiral center if desired. This approach offers the benefits of being metal-free and often providing high levels of stereocontrol.

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions. Enzymes such as lipases, esterases, and oxidoreductases are particularly relevant to ketone synthesis. For instance, an oxidoreductase could be used for the selective oxidation of the corresponding secondary alcohol to produce 2-Butanone, 1-(1-naphthyloxy)-. Alternatively, a lipase (B570770) could be employed for the kinetic resolution of a racemic precursor, yielding an enantioenriched product. The immobilization of these enzymes on solid supports further enhances their stability and facilitates their reuse, aligning with the principles of green chemistry.

Reaction Mechanism Elucidation for 2-Butanone, 1-(1-naphthyloxy)- Formation

A thorough understanding of the reaction mechanism is fundamental to optimizing the synthesis of 2-Butanone, 1-(1-naphthyloxy)-. This involves the characterization of transition states, the identification of reaction intermediates, and the study of the kinetic and thermodynamic parameters of the synthetic pathways.

The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. For a key bond-forming step in the synthesis of 2-Butanone, 1-(1-naphthyloxy)-, such as a nucleophilic attack on a carbonyl group or an SN2 reaction to form the ether linkage, the transition state would involve partially formed and broken bonds. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transient structures and calculating their energies. This information can provide valuable insights into the reaction kinetics and help in the rational design of catalysts that can stabilize the transition state and accelerate the reaction.

Reaction intermediates are transient species that are formed and consumed during the course of a reaction. Their detection and characterization provide direct evidence for a proposed mechanistic pathway. Depending on the synthetic route to 2-Butanone, 1-(1-naphthyloxy)-, potential intermediates could include enolates, carbocations, or tetrahedral intermediates. Spectroscopic techniques such as in situ NMR and IR spectroscopy, as well as mass spectrometry, are invaluable for identifying these species. In some instances, intermediates can be trapped or isolated by running the reaction at low temperatures.

Kinetic studies, which involve measuring reaction rates as a function of reactant concentrations, temperature, and catalyst loading, provide quantitative information about the reaction mechanism. The determined rate law can help to identify the rate-determining step and provide insights into the composition of the transition state.

Principles of Green Chemistry in 2-Butanone, 1-(1-naphthyloxy)- Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to 2-Butanone, 1-(1-naphthyloxy)-. Key considerations include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical CO₂, or biodegradable solvents.

Catalysis: Employing catalytic methods, including heterogeneous catalysis, organocatalysis, and biocatalysis, to reduce the use of stoichiometric reagents and minimize waste generation.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on fossil fuels.

By integrating these principles, the synthesis of 2-Butanone, 1-(1-naphthyloxy)- can be made more environmentally friendly and economically viable.

Solvent-Free and Reduced-Solvent Reaction Designs

In the pursuit of greener and more sustainable chemical processes, there is a significant emphasis on minimizing or eliminating the use of volatile organic solvents. For the synthesis of aryl ethers and ketones, solvent-free or reduced-solvent methodologies offer considerable advantages, including reduced waste, lower costs, and simplified purification procedures.

One plausible solvent-free approach for the synthesis of 2-Butanone, 1-(1-naphthyloxy)- would be an adaptation of the Williamson ether synthesis. This would involve the reaction of 1-naphthol with a suitable four-carbon electrophile, such as 1-chloro-2-butanone or 1-bromo-2-butanone, in the presence of a solid base like powdered potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3). The reaction could be facilitated by heating the neat mixture of reactants. This approach has been successfully applied to the synthesis of other alkyl aryl ketones, where heating a mixture of the ketone, an alkylating agent, and a solid base can lead to the desired product without the need for a solvent. For instance, the methylene transfer reaction to alkyl aryl ketones has been effectively carried out in the absence of a solvent by heating the reactants with potassium tert-butoxide, followed by distillation to isolate the product. clockss.org

Phase-transfer catalysis (PTC) offers another avenue for reduced-solvent synthesis. In a solid-liquid PTC system, a quaternary ammonium salt can facilitate the reaction between the solid salt of 1-naphthol (naphthoxide) and liquid 1-halo-2-butanone. This method enhances reaction rates and selectivity, often allowing for the use of less solvent or even solvent-free conditions. researchgate.net The synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin (B41342) under solid-liquid PTC conditions has demonstrated high selectivity and follows pseudo-first-order kinetics, highlighting the potential of this strategy for minimizing waste. researchgate.net

Below is a table illustrating a hypothetical solvent-free synthesis of 2-Butanone, 1-(1-naphthyloxy)- based on these principles.

| Reactant 1 | Reactant 2 | Base | Catalyst | Condition | Product |

| 1-Naphthol | 1-chloro-2-butanone | Powdered KOH | None | Heat (e.g., 60-80 °C) | 2-Butanone, 1-(1-naphthyloxy)- |

| 1-Naphthol | 1-bromo-2-butanone | K2CO3 | Tetrabutylammonium bromide (TBAB) | Heat (e.g., 70 °C) | 2-Butanone, 1-(1-naphthyloxy)- |

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a crucial metric in green chemistry, quantifying the efficiency of a chemical reaction in converting reactants into the desired product. The traditional Williamson ether synthesis, while versatile, can have a moderate atom economy due to the formation of a stoichiometric amount of a salt byproduct. rsc.orgwikipedia.org

The reaction for synthesizing 2-Butanone, 1-(1-naphthyloxy)- via the Williamson route can be depicted as:

C₁₀H₇O⁻Na⁺ + ClCH₂C(O)CH₂CH₃ → C₁₀H₇OCH₂C(O)CH₂CH₃ + NaCl

Another strategy to enhance efficiency is through reactions that proceed with 100% theoretical atom economy, such as addition reactions. While not directly applicable to the primary synthesis of the target molecule from 1-naphthol and a butanone derivative, considering alternative precursors could open avenues for more atom-economical routes.

The following table provides a comparative analysis of the atom economy for different potential synthetic routes to 2-Butanone, 1-(1-naphthyloxy)-.

| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy |

| Traditional Williamson Ether Synthesis | 1-Naphthol, Sodium Hydroxide, 1-chloro-2-butanone | Sodium Chloride, Water | Moderate |

| Catalytic Williamson Ether Synthesis (Hypothetical) | 1-Naphthol, 1-hydroxy-2-butanone | Water | High |

Electrocatalytic and Photocatalytic Methods for Ketone Synthesis

Recent advancements in organic synthesis have seen the emergence of electrocatalytic and photocatalytic methods as powerful tools for constructing complex molecules under mild conditions. These techniques offer alternative mechanistic pathways that can lead to improved selectivity and reduced environmental impact.

Electrocatalytic Methods:

Electrocatalysis can be employed for the synthesis of ketones through various strategies. One approach involves the electrocatalytic cascade reaction using carbon dioxide as a carbonyl source for the carbonylation of organic halides. researchgate.neturv.cat While this is a more complex route for the specific target molecule, it showcases the potential of electrochemistry to construct ketone functionalities from simple building blocks. researchgate.neturv.cat Another electrocatalytic method involves the reductive amination of ketones, which, while not directly a synthetic route to the target molecule, demonstrates the ability of electrocatalysis to manipulate ketone functionalities. acs.org More relevantly, the α-functionalization of ketones can be achieved through electrocatalytic methods, which could potentially be adapted for the synthesis of α-aryloxy ketones. nih.gov

Photocatalytic Methods:

Photocatalysis offers a green and efficient way to drive chemical reactions using light as an energy source. The synthesis of ketones from alcohols through photocatalytic oxidation is a well-established method. nih.govrsc.org For the synthesis of 2-Butanone, 1-(1-naphthyloxy)-, a potential photocatalytic route could involve the coupling of 1-naphthol with a suitable four-carbon alcohol precursor, followed by selective oxidation of the secondary alcohol to a ketone. A dual photo/cobalt-catalytic system has been developed for the direct synthesis of ketones from primary alcohols and alkenes, demonstrating the feasibility of constructing ketone structures through photoredox catalysis. researchgate.netbohrium.com Furthermore, the deoxygenative coupling of aromatic carboxylic acids with alkenes enabled by visible-light photoredox catalysis presents another innovative strategy for ketone synthesis. nih.gov

The table below summarizes potential electrocatalytic and photocatalytic approaches that could be conceptually applied to the synthesis of 2-Butanone, 1-(1-naphthyloxy)- or its precursors.

| Method | Conceptual Application | Key Features |

| Electrocatalysis | α-Aryloxylation of 2-butanone using an electrochemically generated naphthoxy species. | Avoids harsh reagents, potential for high selectivity. |

| Photocatalysis | Coupling of 1-naphthol with a butene derivative followed by photocatalytic oxidation. | Utilizes light energy, mild reaction conditions. |

| Photocatalysis | Direct photocatalytic coupling of 1-naphthol with a suitable 4-carbon precursor containing a leaving group. | Potentially a more direct route under mild conditions. |

These advanced catalytic methods, while not yet specifically reported for the synthesis of 2-Butanone, 1-(1-naphthyloxy)-, represent the forefront of synthetic chemistry and offer promising avenues for future research into the efficient and sustainable production of this and similar compounds.

Advanced Spectroscopic and Analytical Techniques for 2 Butanone, 1 1 Naphthyloxy Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-Butanone (B6335102), 1-(1-naphthyloxy)- in solution. Through a combination of one-dimensional and two-dimensional experiments, the complete proton and carbon framework can be mapped.

The ¹H NMR spectrum provides critical information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is logically divided into two distinct regions: the aliphatic (alkyl) region and the aromatic region.

Alkyl Region: The three sets of protons on the butanone side chain are expected to appear in the upfield region of the spectrum.

The methyl protons (H-4) , being furthest from the electron-withdrawing groups, would resonate at the highest field, predicted around 1.10 ppm . Due to coupling with the adjacent methylene (B1212753) protons (H-3), this signal would appear as a triplet .

The methylene protons at the C-3 position , adjacent to the carbonyl group, are deshielded and would appear as a quartet around 2.75 ppm due to coupling with the H-4 methyl protons. libretexts.orgoregonstate.edu

The methylene protons at the C-1 position , directly attached to the deshielding naphthyloxy oxygen atom, are shifted significantly downfield. This signal is predicted to appear as a singlet around 4.70 ppm , as it has no adjacent protons to couple with. libretexts.orgfiveable.me

Aromatic Region: The seven protons on the naphthalene (B1677914) ring system are expected to produce a complex series of overlapping multiplets in the downfield region, typically between 7.10 and 8.20 ppm . The proton ortho to the ether linkage (H-2') and the peri proton (H-8') are often the most deshielded due to anisotropic effects and proximity to the substituent. nih.gov

Predicted ¹H NMR Data for 2-Butanone, 1-(1-naphthyloxy)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-4 (-CH₃) | 1.10 | Triplet (t) | 3H |

| H-3 (-CH₂-) | 2.75 | Quartet (q) | 2H |

| H-1 (-O-CH₂-) | 4.70 | Singlet (s) | 2H |

| Ar-H (Naphthyl) | 7.10 - 8.20 | Multiplet (m) | 7H |

The ¹³C NMR spectrum reveals each unique carbon environment within the molecule. For 2-Butanone, 1-(1-naphthyloxy)-, 14 distinct signals are expected due to the lack of molecular symmetry.

The most characteristic signal is that of the carbonyl carbon (C-2) , which is significantly deshielded and predicted to appear far downfield, in the range of 208–212 ppm . libretexts.orglibretexts.org The carbon atom of the methylene group attached to the ether oxygen (C-1) would be found around 75 ppm . The other aliphatic carbons, C-3 and C-4 , would resonate further upfield at approximately 36 ppm and 8 ppm , respectively. fiveable.me The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (105–155 ppm), with the carbon directly bonded to the ether oxygen (C-1') being the most deshielded in this group. nih.gov

Predicted ¹³C NMR Data for 2-Butanone, 1-(1-naphthyloxy)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (-CH₃) | ~ 8 |

| C-3 (-CH₂-) | ~ 36 |

| C-1 (-O-CH₂-) | ~ 75 |

| Aromatic Carbons | 105 - 145 |

| Aromatic C-O (C-1') | ~ 155 |

| C-2 (C=O) | ~ 210 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm the connectivity within the ethyl fragment of the butanone chain. A clear cross-peak would be observed between the methyl protons (H-4, ~1.10 ppm) and the adjacent methylene protons (H-3, ~2.75 ppm), confirming their neighborly relationship. libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edulibretexts.org It would be used to definitively assign each carbon signal based on the established proton assignments. For instance, the proton singlet at ~4.70 ppm would show a correlation to the carbon signal at ~75 ppm, confirming this as the C-1 methylene group. pressbooks.pubcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the complete molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. columbia.edulibretexts.org Key expected correlations for 2-Butanone, 1-(1-naphthyloxy)- would include:

A correlation from the H-1 methylene protons (~4.70 ppm) to the carbonyl carbon (C-2, ~210 ppm), linking the ether and ketone functionalities.

A correlation from the H-1 methylene protons (~4.70 ppm) to the aromatic carbon C-1' (~155 ppm), confirming the attachment of the butanone chain to the naphthalene ring via the ether linkage.

Correlations from the H-3 methylene protons (~2.75 ppm) to both the C-2 carbonyl carbon and the C-4 methyl carbon.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides essential information regarding the compound's molecular weight and formula, and its fragmentation pattern offers corroborating structural evidence.

High-resolution mass spectrometry is a highly accurate technique used to determine the elemental composition of a molecule. measurlabs.com For 2-Butanone, 1-(1-naphthyloxy)-, which has a molecular formula of C₁₄H₁₄O₂, HRMS would provide an exact mass measurement. libretexts.orglibretexts.org This precise measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. researchgate.netyoutube.com

Molecular Formula: C₁₄H₁₄O₂

Monoisotopic Mass (Calculated): 214.0994 u

An experimental HRMS result matching this calculated value to within a few parts per million (ppm) would serve as definitive proof of the compound's elemental formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion, M⁺˙) to produce a spectrum of product ions. This fragmentation pattern is characteristic of the molecule's structure and helps to confirm the arrangement of its functional groups. jove.com For 2-Butanone, 1-(1-naphthyloxy)-, several key fragmentation pathways are anticipated.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. libretexts.orgchadsprep.comchemguide.co.uk

Loss of an ethyl radical (•C₂H₅) would result in a prominent acylium ion at m/z 185 .

Cleavage of the C1-C2 bond would lead to the formation of an ethylcarbonyl cation at m/z 57 .

Ether Bond Cleavage: Fragmentation of aryl ethers often involves cleavage of the alkyl-oxygen bond or rearrangement. miamioh.eduscribd.comblogspot.com

A key fragmentation would be the formation of the naphthyloxy cation at m/z 143 . This stable fragment is often observed in the mass spectra of naphthyl ethers.

Cleavage of the C-O bond can also lead to a naphthalen-1-ol radical cation at m/z 144 through hydrogen rearrangement. whitman.edu

The relative abundance of these fragments, particularly the base peak, provides insight into the most stable ions that can be formed from the parent molecule.

Predicted Key MS/MS Fragments for 2-Butanone, 1-(1-naphthyloxy)-

| m/z | Proposed Identity | Fragmentation Pathway |

| 214 | [M]⁺˙ | Molecular Ion |

| 185 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 143 | [C₁₀H₇O]⁺ | Cleavage of C1-O bond |

| 115 | [C₉H₇]⁺ | Loss of CO from m/z 143 |

| 57 | [C₂H₅CO]⁺ | α-cleavage, loss of naphthyloxymethyl radical |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2-Butanone, 1-(1-naphthyloxy)-. These methods provide a detailed "molecular fingerprint" by detecting the characteristic vibrations of specific chemical bonds and functional groups. nih.gov

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups within the 2-Butanone, 1-(1-naphthyloxy)- molecule: the ketone carbonyl (C=O) group and the naphthyl ether (C-O-C) linkage. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of these bonds.

The most prominent and diagnostic peak in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone. For aliphatic ketones like 2-butanone, this peak typically appears in the range of 1700–1725 cm⁻¹. docbrown.infoechemi.compressbooks.pub The precise position of this band can provide insights into the local chemical environment.

The ether linkage, which connects the naphthyl group to the butanone moiety, is characterized by C-O stretching vibrations. These typically manifest as strong bands in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹. Specifically, an aryl-alkyl ether would be expected to show a characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

Other notable absorptions would include C-H stretching vibrations from the aromatic naphthyl ring (typically above 3000 cm⁻¹) and the aliphatic butane (B89635) chain (around 2850–3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. echemi.com

Table 1: Expected Infrared Absorption Bands for 2-Butanone, 1-(1-naphthyloxy)-

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium | C-H Stretch | Aromatic (Naphthyl) |

| ~2980-2870 | Medium | C-H Stretch | Aliphatic (Butyl chain) |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1600, ~1500 | Medium-Weak | C=C Stretch | Aromatic (Naphthyl) |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. nih.gov A key advantage of Raman spectroscopy is that non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong Raman signals.

X-ray Crystallography for Solid-State Structure Determination of 2-Butanone, 1-(1-naphthyloxy)- and Derivatives

Single crystal X-ray diffraction (SCXRD) offers the most unambiguous structural determination, provided that a suitable single crystal of the compound can be grown. nih.gov The process involves mounting a high-quality crystal (typically < 0.3 mm) on a diffractometer and exposing it to a monochromatic X-ray beam. carleton.educam.ac.uk

The resulting diffraction data allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision. For 2-Butanone, 1-(1-naphthyloxy)-, an SCXRD study would provide invaluable information on:

The exact conformation of the butanone chain.

The planarity of the naphthyl ring system.

The torsion angles defining the orientation of the naphthyloxy group relative to the rest of the molecule.

Intermolecular interactions (e.g., van der Waals forces, C-H···O interactions) that dictate the crystal packing arrangement.

This technique is the gold standard for confirming the absolute configuration of chiral molecules and for studying polymorphism, where a compound can exist in multiple crystalline forms. rigaku.com

When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) serves as a valuable alternative. units.itnih.gov This technique is performed on a microcrystalline powder, which contains a vast number of tiny, randomly oriented crystallites. units.it The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.

Key applications of PXRD for 2-Butanone, 1-(1-naphthyloxy)- include:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from SCXRD data can confirm the identity of a synthesized batch. nih.gov

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it a crucial tool in pharmaceutical and materials science research. units.it

Monitoring Solid-State Transformations: PXRD can be used to study changes in the crystal structure induced by factors such as temperature or humidity. units.it

Table 2: Comparison of Crystallographic Techniques

| Technique | Sample Requirement | Information Obtained | Primary Application |

|---|---|---|---|

| Single Crystal XRD | Single, high-quality crystal (~0.05-0.3 mm) | Precise 3D molecular structure, bond lengths, bond angles, absolute configuration | Unambiguous structure elucidation |

| Powder XRD | Microcrystalline powder | Crystalline fingerprint, lattice parameters, phase identity | Routine identification, purity analysis, polymorph screening |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool for the separation, identification, and quantification of 2-Butanone, 1-(1-naphthyloxy)- from reaction mixtures and for assessing its purity. The choice of method depends on the compound's volatility, polarity, and the nature of the matrix it is in.

Given the molecular structure—a moderately polar ketone with a large, non-polar aromatic naphthyl group—both gas and liquid chromatography are viable techniques.

High-Performance Liquid Chromatography (HPLC): This is a highly versatile method for non-volatile or thermally sensitive compounds. For 2-Butanone, 1-(1-naphthyloxy)-, a reversed-phase HPLC (RP-HPLC) method would likely be most effective. nih.govresearchgate.net

Stationary Phase: A non-polar column, such as a C18 or C8 silica (B1680970) column.

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water. nih.gov

Detection: A UV detector would be highly sensitive due to the strong UV absorbance of the naphthyl chromophore.

This setup would allow for the separation of the target compound from more polar starting materials or byproducts.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC offers high resolution and is often coupled with mass spectrometry (MS) for definitive identification. mdpi.comresearchgate.net

Column: A capillary column with a non-polar or moderately polar stationary phase would be appropriate.

Detection: Flame Ionization Detection (FID) would provide quantitative data, while Mass Spectrometry (GC-MS) would provide both retention time and mass spectral data, confirming the molecular weight and fragmentation pattern of the compound. mdpi.com

These chromatographic methods are essential for ensuring the purity of 2-Butanone, 1-(1-naphthyloxy)- and for isolating it for further structural and functional studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of semi-volatile compounds like 2-Butanone, 1-(1-naphthyloxy)-. The integration of gas chromatography's separation capabilities with the definitive identification power of mass spectrometry allows for both qualitative and quantitative analysis. jmchemsci.com

For the analysis of analogous compounds such as propranolol (B1214883) and its metabolites, which share the naphthyloxy moiety, derivatization is a common strategy to enhance thermal stability and chromatographic performance. faa.govnih.gov A similar approach, for instance, using an agent like pentafluoropropionic anhydride (B1165640) (PFPA), could be employed for 2-Butanone, 1-(1-naphthyloxy)-. faa.gov The analysis is typically performed on a low-polarity capillary column, such as one coated with 100% methyl siloxane or 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points and polarity. faa.govtdi-bi.com

The mass spectrometer, operating in electron ionization (EI) mode, typically at 70 eV, fragments the molecule in a reproducible manner. tdi-bi.com The resulting mass spectrum provides a unique fingerprint for the compound. The expected fragmentation pattern for 2-Butanone, 1-(1-naphthyloxy)- would likely include a prominent peak corresponding to the naphthyloxy fragment (m/z 143/144) resulting from cleavage of the ether bond. Other significant fragments would arise from the butanone side chain, such as acylium ions [CH3CH2CO]+ (m/z 57) and [CH3CO]+ (m/z 43), following alpha-cleavage around the carbonyl group. The molecular ion peak [M]+ would also be expected, although its intensity may vary. Identification of the compound is confirmed by comparing the acquired mass spectrum with reference libraries like the National Institute of Standards and Technology (NIST) database. zenodo.org

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | faa.govgcms.cz |

| Injection Mode | Splitless | faa.govtdi-bi.com |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | faa.gov |

| Oven Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min | faa.gov |

| MS Interface Temp | 280°C | faa.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | tdi-bi.com |

| Detection Mode | Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) | tdi-bi.com |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and related substances, and it is particularly well-suited for 2-Butanone, 1-(1-naphthyloxy)-. Given the compound's aromatic nature and moderate polarity, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. nih.govoup.com

Method development typically involves a C18 stationary phase, which provides excellent retention and separation for compounds containing hydrophobic regions like the naphthalene ring system. asianpubs.orgnih.gov The mobile phase is a critical parameter, generally consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). nih.govasianpubs.orgijper.org The ratio of organic to aqueous phase is optimized to achieve a suitable retention time, while the pH of the buffer is adjusted to ensure the analyte is in a single, non-ionized state for consistent retention and sharp peak shape.

Detection is most effectively achieved using a UV-Vis or Diode-Array Detector (DAD). The naphthalene ring in 2-Butanone, 1-(1-naphthyloxy)- is a strong chromophore, exhibiting significant absorbance in the ultraviolet region. Wavelengths around 220-230 nm or near the compound's absorbance maximum (e.g., ~290 nm for propranolol) are typically selected for high sensitivity. ijper.orgnih.gov The method can be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, and robustness for quantitative analysis. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | asianpubs.orgijper.org |

| Mobile Phase | Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 3.5) (55:45 v/v) | nih.govijper.org |

| Flow Rate | 1.0 mL/min | auroraprosci.com |

| Column Temperature | Ambient or controlled at 30°C | auroraprosci.com |

| Injection Volume | 20 µL | auroraprosci.com |

| Detection | UV at 230 nm | oup.com |

Advanced Separation Techniques (e.g., Chiral Chromatography)

The structure of 2-Butanone, 1-(1-naphthyloxy)-, specifically 1-(1-naphthyloxy)butan-2-one, contains a stereocenter at the second carbon of the butanone chain. This means the compound exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial. nih.gov Chiral chromatography, particularly chiral HPLC, is the predominant technique for this purpose. nih.gov

Direct enantioseparation is achieved using a chiral stationary phase (CSP). For compounds containing aromatic groups, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often highly effective. rsc.org These phases separate enantiomers based on the differential formation of transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole, and π-π stacking with the chiral selector.

The choice of mobile phase is critical for achieving resolution. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are commonly used. rsc.org The ratio of the alcohol modifier is carefully optimized to balance retention time and enantioselectivity. Alternatively, reversed-phase or polar organic modes can be employed with different CSPs. Another approach involves pre-column derivatization with a chiral reagent, creating diastereomers that can then be separated on a standard achiral column, such as a C18 phase. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column (CSP) | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) | rsc.org |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size | |

| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Temperature | Ambient | |

| Detection | UV at 230 nm | rsc.org |

Computational and Theoretical Chemistry Studies of 2 Butanone, 1 1 Naphthyloxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics, from molecular geometry to reactivity, without the need for empirical data. nih.gov

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. wien2k.atdiva-portal.org It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like 2-Butanone (B6335102), 1-(1-naphthyloxy)-. DFT calculations are instrumental in determining various ground state properties.

Key applications of DFT for this molecule include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the minimum energy structure). For 2-Butanone, 1-(1-naphthyloxy)-, this would involve finding the optimal bond lengths, bond angles, and dihedral angles, particularly along the flexible butanone chain and its connection to the rigid naphthyloxy group.

Electronic Structure Analysis: Calculating the distribution of electrons within the molecule. This includes mapping the electron density and determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: DFT can be used to calculate indices that predict how and where a molecule will react. researchgate.net For instance, analyzing the local electrophilicity (ωk) and nucleophilicity (Nk) can identify the most reactive sites within the molecule, such as the carbonyl carbon of the butanone moiety or specific positions on the naphthalene (B1677914) ring. researchgate.net

Vibrational Frequencies: Calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.

Table 1: Typical Ground State Properties of Naphthyloxy-Ketones Calculated Using DFT

| Property | Description | Typical Computational Approach | Significance |

| Optimized Geometry | The lowest energy 3D structure with specific bond lengths and angles. | B3LYP/6-311G(d,p) | Provides the foundational structure for all other property calculations. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | B3LYP/6-311++G(d,p) | Indicates chemical reactivity and electronic excitability; a smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | B3LYP/6-311++G(d,p) | Influences intermolecular interactions, solubility, and physical properties. |

| Mulliken Atomic Charges | A method for estimating the partial charge on each atom in the molecule. | B3LYP/6-31G(d) | Helps identify electrophilic and nucleophilic centers within the molecule. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | B3LYP/6-311G(d,p) | Corresponds to peaks in IR and Raman spectra, used for structural identification. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. nih.gov These methods are generally more computationally demanding than DFT but can offer higher accuracy, serving as a benchmark for other techniques.

For a molecule like 2-Butanone, 1-(1-naphthyloxy)-, ab initio calculations could be employed for:

High-Accuracy Energy Calculations: Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) can provide very accurate single-point energies for specific geometries optimized at a lower level of theory (like DFT). This is crucial for accurately determining reaction barriers and conformational energy differences. researchgate.net

Composite Methods: Techniques such as the Gaussian-n (Gn) series (e.g., G3, G3MP2B3) combine results from several high-level ab initio calculations to extrapolate a highly accurate total energy. nih.govresearchgate.net Such methods are used to compute precise thermochemical properties like enthalpies of formation. researchgate.net

Excited State Analysis: While DFT can be adapted for excited states (TD-DFT), ab initio methods like Configuration Interaction (CI) or Equation-of-Motion Coupled-Cluster (EOM-CC) are often required for a more rigorous description of electronic transitions, which is relevant for understanding the molecule's photochemistry.

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. arxiv.org A basis set is a set of mathematical functions used to build the molecular orbitals.

Basis Set Selection: For a molecule containing light elements (C, H, O) and an aromatic system like 2-Butanone, 1-(1-naphthyloxy)-, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are common choices. researchgate.netreddit.com The "(d,p)" indicates the addition of polarization functions, which are essential for describing the anisotropic electron density in chemical bonds. The "++" denotes the inclusion of diffuse functions, which are important for accurately modeling non-covalent interactions and anions. arxiv.org For higher accuracy, correlation-consistent basis sets like Dunning's cc-pVDZ or aug-cc-pVTZ are often used. researchgate.netdigitellinc.com

Functional Validation: There is no single "best" functional for all applications. For organic molecules, hybrid functionals like B3LYP are widely used and have been shown to provide reliable results for geometries and thermochemistry. researchgate.netresearchgate.net However, for specific properties like non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals from the Minnesota family (e.g., M06-2X) may provide superior performance. Validation involves comparing computational results for known, similar molecules against experimental data to ensure the chosen level of theory is appropriate.

Table 2: Comparison of Common Basis Sets for Organic Molecule Calculations

| Basis Set | Description | Typical Application | Strengths & Weaknesses |

| 6-31G(d) | A split-valence basis set with d-polarization functions on heavy (non-hydrogen) atoms. | Routine geometry optimizations and frequency calculations for medium-sized molecules. | Good balance of speed and accuracy for structural properties. Less suitable for energy or weak interaction calculations. |

| 6-311++G(d,p) | A triple-split valence basis set with polarization functions on all atoms and diffuse functions on all atoms. | High-accuracy energy calculations, systems with anions, or studies of non-covalent interactions. | More computationally expensive but provides better descriptions of electron distribution. researchgate.net |

| cc-pVTZ | Correlation-consistent polarized valence triple-zeta basis set. | High-accuracy benchmark calculations, systematic study of convergence. | Computationally demanding. Allows for systematic improvement by moving to higher zeta levels (e.g., cc-pVQZ). |

| aug-cc-pVTZ | The cc-pVTZ basis set augmented with diffuse functions. | Accurate calculation of electron affinities, polarizabilities, and intermolecular interactions. digitellinc.com | Very high computational cost, typically used for smaller molecules or for single-point energy calculations. |

Molecular Modeling and Conformation Analysis of 2-Butanone, 1-(1-naphthyloxy)-

Molecular modeling encompasses a broader range of computational techniques used to simulate and predict the behavior of molecules. For a flexible molecule like 2-Butanone, 1-(1-naphthyloxy)-, understanding its conformational preferences and intermolecular interactions is key to predicting its macroscopic properties.

The presence of multiple single bonds in the ether and ketone linkage of 2-Butanone, 1-(1-naphthyloxy)- allows for rotation, leading to various spatial arrangements known as conformers or rotamers. These conformers can have different energies, and the molecule will exist as a population of these structures at room temperature.

Potential Energy Surface (PES) Scan: To explore the conformational landscape, a potential energy surface scan is performed. This involves systematically rotating one or more dihedral angles (e.g., the C-C-O-C angle of the ether linkage) and calculating the molecule's energy at each step.

Identifying Stable Conformers: The resulting energy profile reveals local minima, which correspond to stable conformers (e.g., gauche or anti arrangements), and energy maxima, which represent the transition states between them. researchgate.net The relative energies of these conformers determine their population distribution according to the Boltzmann distribution. For example, studies on similar flexible molecules have shown that different conformers can be favored in the gas phase versus in solution. researchgate.net For 1-fluoro-1-silacyclohexane, the free energy difference between axial and equatorial conformers was calculated to be very small, indicating a mixture of both is present at room temperature. researchgate.net

The way molecules of 2-Butanone, 1-(1-naphthyloxy)- interact with each other and with solvent molecules governs its physical properties like boiling point, solubility, and its tendency to form aggregates or crystals.

Types of Interactions: The primary intermolecular forces at play would be:

Dipole-Dipole Interactions: Arising from the polar carbonyl (C=O) group in the butanone moiety.

van der Waals Forces (Dispersion): These are present between all molecules and are particularly significant for the large, polarizable naphthalene ring. mdpi.com

π-π Stacking: The aromatic naphthalene rings of two adjacent molecules can stack on top of each other, an interaction that is common in aromatic systems.

Computational Modeling: These interactions can be studied by modeling dimers or larger clusters of the molecule. High-level ab initio methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com Such analyses reveal the dominant forces driving molecular association. For instance, in mixtures of butanone with alcohols, dipolar interactions and effects related to molecular self-association play a significant role. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations, particularly those using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of a molecule. ruc.dkmdpi.com These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shielding values are then converted to chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com

By comparing the calculated spectra with experimental data, chemists can confirm structural assignments, assign specific resonances, and understand how electronic structure influences the magnetic environment of the nuclei. semanticscholar.org For complex molecules, this synergy between theoretical prediction and experimental measurement is invaluable. ruc.dk

A specific search of published scientific literature did not yield any studies containing calculated NMR chemical shifts or coupling constants for 2-Butanone, 1-(1-naphthyloxy)-.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.netnih.gov These calculations are performed on the optimized molecular structure and involve computing the second derivatives of the energy with respect to atomic displacements. researchgate.net

The resulting theoretical vibrational spectrum can be used to assign experimental absorption bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net A comparison between the calculated and experimental spectra helps to confirm the molecule's structure and provides a deeper understanding of its bonding and dynamics. mdpi.com Often, calculated frequencies are scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov

No specific studies detailing the calculated vibrational frequencies and intensities for 2-Butanone, 1-(1-naphthyloxy)- were found in the searched scientific literature.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, allowing for the characterization of reaction pathways and the energetic barriers that govern reaction rates. patonlab.comnih.gov

A potential energy surface (PES) is a mathematical landscape that relates the energy of a molecule or system of molecules to its geometry. nih.govmdpi.com By mapping the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, as well as the high-energy transition states that connect them. nih.gov

Modeling transformation mechanisms involves locating the minimum energy path from reactants to products on the PES. This process reveals the step-by-step geometric changes that occur during a reaction and the associated energy changes. Such studies are crucial for understanding reaction selectivity and for designing new chemical transformations.

No published research on the potential energy surface mapping for transformation mechanisms of 2-Butanone, 1-(1-naphthyloxy)- was identified in the literature search.

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface, connecting a transition state to its corresponding reactants and products. rowansci.comskku.edu Starting from an optimized transition state geometry, the IRC calculation follows the path of steepest descent in both the forward and reverse directions. nih.govbibbase.org

Successfully performing an IRC calculation confirms that a given transition state indeed connects the intended reactants and products, validating the proposed reaction mechanism. nih.govresearchgate.net The resulting reaction trajectory provides a detailed picture of the geometric evolution of the molecule as the reaction progresses. researchgate.net

A search of the scientific literature did not yield any IRC studies for reaction trajectories involving 2-Butanone, 1-(1-naphthyloxy)-.

Solvent Effects on 2-Butanone, 1-(1-naphthyloxy)- Behavior via Continuum and Explicit Models

The solvent environment can significantly influence a molecule's structure, properties, and reactivity. Computational models account for these effects in two primary ways: continuum (or implicit) models and explicit solvent models.

Continuum models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects. nih.gov

Explicit solvent models provide a more detailed and realistic picture by including individual solvent molecules in the simulation. researchgate.net In these quantum mechanics/molecular mechanics (QM/MM) approaches, the solute (QM region) is treated with a high level of theory, while the surrounding solvent molecules (MM region) are treated with a simpler, classical force field. nih.gov This method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be missed by continuum models. researchgate.net

Investigating solvent effects is critical for accurately predicting properties and reaction outcomes in solution. However, no computational studies on the solvent effects on the behavior of 2-Butanone, 1-(1-naphthyloxy)- using either continuum or explicit models were found in the public scientific literature.

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Butanone, 1 1 Naphthyloxy

Functional Group Transformations Involving the Ketone Moiety

The ketone group in 2-Butanone (B6335102), 1-(1-naphthyloxy)- is a versatile site for numerous organic transformations. Its reactivity is central to the derivatization of this compound, allowing for modifications that can significantly alter its chemical and physical properties.

The reduction of the ketone functionality in 2-Butanone, 1-(1-naphthyloxy)- to its corresponding secondary alcohol, 1-(1-naphthyloxy)butan-2-ol, is a fundamental transformation. This reaction is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. masterorganicchemistry.com

The general mechanism involves the attack of the hydride from the borohydride complex onto the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an aqueous workup to yield the alcohol. youtube.com While NaBH4 is effective, other reducing agents like lithium aluminum hydride (LiAlH4) can also be used, although LiAlH4 is a much stronger reducing agent and less selective. youtube.comchemistrysteps.com

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol (B129727), Ethanol | 0°C to room temperature | 1-(1-naphthyloxy)butan-2-ol |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Diethyl Ether, THF | 0°C, followed by aqueous workup | 1-(1-naphthyloxy)butan-2-ol |

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as Raney Nickel, platinum, or palladium, represents another method for the reduction of ketones to alcohols. chemistrysteps.com

The ketone moiety of 2-Butanone, 1-(1-naphthyloxy)- possesses α-hydrogens, which allows for the formation of enolates and subsequent conversion to enol ethers and enamines.

Enol Ethers: Silyl (B83357) enol ethers are important synthetic intermediates that can be prepared by reacting an enolizable ketone with a silyl electrophile, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. wikipedia.org The choice of base and reaction conditions can control the regioselectivity of the enol ether formation. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enol ether, whereas a weaker base like triethylamine (B128534) may lead to the thermodynamic product. wikipedia.org

Enamines: Enamines are formed from the reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with acid catalysis to facilitate the removal of water. masterorganicchemistry.commychemblog.com These reactions proceed through an iminium ion intermediate. chemistrysteps.com The resulting enamine is a nucleophilic species at the α-carbon and can be used in various carbon-carbon bond-forming reactions, a strategy known as the Stork enamine synthesis. chemistrysteps.comnrochemistry.com Subsequent hydrolysis of the enamine regenerates the ketone functionality in the modified structure. chemistrysteps.com

The carbonyl group of 2-Butanone, 1-(1-naphthyloxy)- readily undergoes condensation reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These derivatives are often crystalline solids and are useful for the characterization of carbonyl compounds.

Oximes: The reaction with hydroxylamine (NH2OH) under mildly acidic conditions yields the corresponding oxime. This reaction is a classic method for the derivatization of ketones.

Hydrazones: Hydrazones are synthesized by treating the ketone with hydrazine (H2N-NH2) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). nih.govmdpi.comorganic-chemistry.org The reaction is typically carried out in a protic solvent like ethanol. mdpi.com The formation of these derivatives serves as a reliable method for identifying and characterizing ketones. researchgate.net The general structure of hydrazones is R1R2C=N-NR3R4. mdpi.com

| Reagent | Product Class | Typical Conditions |

|---|---|---|

| Hydroxylamine (NH2OH) | Oxime | Mildly acidic, aqueous/alcoholic solution |

| Hydrazine (H2NNH2) | Hydrazone | Ethanol, reflux |

| Phenylhydrazine | Phenylhydrazone | Ethanol, reflux |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Acidic solution (Brady's reagent) |

Reactions Involving the Naphthyloxy Moiety

The naphthyloxy portion of the molecule, consisting of a naphthalene (B1677914) ring connected via an ether linkage, presents additional sites for chemical modification.

The naphthalene ring system is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7) due to the greater stability of the carbocation intermediate formed during α-attack. pearson.com The 1-naphthyloxy group is an activating, ortho-, para-directing group. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the ether linkage, which are positions 2 and 4. Steric hindrance from the ether group might influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro (-NO2) group.

Halogenation: Using Br2 or Cl2 with a Lewis acid catalyst like FeBr3 or AlCl3 to introduce a halogen atom.

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a strong Lewis acid catalyst (e.g., AlCl3) to introduce an alkyl or acyl group, respectively. wikipedia.orglibretexts.org The acylation reaction is generally preferred as it is not prone to poly-substitution and carbocation rearrangements that can occur in alkylation. organic-chemistry.orgyoutube.com

The ether linkage in 2-Butanone, 1-(1-naphthyloxy)- is generally stable but can be cleaved under harsh conditions using strong acids. wikipedia.orglibretexts.org This reaction typically involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The subsequent step can proceed via an SN1 or SN2 mechanism depending on the structure of the ether. libretexts.org

For an aryl alkyl ether like 2-Butanone, 1-(1-naphthyloxy)-, cleavage with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) would occur. masterorganicchemistry.comlibretexts.org The reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. Due to the high stability of the sp2-hybridized C-O bond of the naphthyl group, the nucleophilic attack occurs on the alkyl side (the butanone chain). This results in the formation of 1-naphthol (B170400) and the corresponding halogenated butanone derivative. Strong Lewis acids like boron tribromide (BBr3) are also highly effective reagents for cleaving aryl ethers. nih.govresearchgate.net

| Reagent | Mechanism | Products |

|---|---|---|

| HBr (conc.) | SN2 on alkyl side | 1-Naphthol and 1-bromo-2-butanone (B1265390) |

| HI (conc.) | SN2 on alkyl side | 1-Naphthol and 1-iodo-2-butanone |

| BBr3 | Lewis acid-mediated cleavage | 1-Naphthol and 1-bromo-2-butanone (after workup) |

Cyclization and Rearrangement Reactions of 2-Butanone, 1-(1-naphthyloxy)- and Related Compounds

The structure of 2-Butanone, 1-(1-naphthyloxy)-, an α-aryloxy ketone, makes it a candidate for intramolecular cyclization reactions, particularly under acidic or photochemical conditions. These reactions typically involve an electrophilic attack originating from the ketone or an intermediate radical onto the electron-rich naphthalene ring system.

One of the most relevant transformations for this class of compounds is acid-catalyzed cyclodehydration. In a process analogous to the synthesis of benzofurans from α-phenoxy ketones, 2-Butanone, 1-(1-naphthyloxy)- is expected to undergo intramolecular electrophilic aromatic substitution to yield naphthofuran derivatives. This reaction is often promoted by strong acids like polyphosphoric acid or specialized reagents such as Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), which facilitate the formation of a reactive intermediate that subsequently attacks the naphthalene ring. The reaction typically proceeds to form a five-membered furan (B31954) ring fused to the naphthalene core.

Photochemical reactions also offer a pathway for cyclization. Studies on α-aryloxy ketones have shown that irradiation can cause fission of the C–O ether bond, leading to the formation of radical intermediates. This can be followed by an ortho-rearrangement and subsequent cyclization during work-up to produce substituted benzofurans. For 2-Butanone, 1-(1-naphthyloxy)-, this would likely result in the formation of a substituted naphtho[1,2-b]furan (B1202928) or naphtho[2,1-b]furan, depending on the position of the initial attack on the naphthalene ring.

The table below outlines a potential acid-catalyzed cyclization reaction for 2-Butanone, 1-(1-naphthyloxy)-, based on established methods for related α-phenoxy ketones researchgate.net.

| Reactant | Conditions | Expected Major Product | Reaction Type |

|---|---|---|---|

| 2-Butanone, 1-(1-naphthyloxy)- | Eaton's Reagent (P₂O₅/MeSO₃H), Heat | 3-Ethyl-2-methylnaphtho[1,2-b]furan | Intramolecular Electrophilic Aromatic Substitution / Cyclodehydration |

Formation of Advanced Materials Precursors from 2-Butanone, 1-(1-naphthyloxy)-

While direct applications of 2-Butanone, 1-(1-naphthyloxy)- as a precursor for advanced materials are not extensively documented, its molecular structure contains functionalities that are highly valued in materials science. The naphthalene moiety, in particular, is a well-known building block for functional organic materials due to its rigid, planar structure and unique photophysical properties. mdpi.comlifechemicals.com

Naphthalene-based polymers are utilized in a range of applications, including organic light-emitting diodes (OLEDs), where they can serve as blue-emitting components or host materials. mdpi.com The incorporation of naphthalene units into a polymer backbone can enhance thermal stability, charge transport properties, and fluorescence efficiency. emu.edu.tr Furthermore, porous polymers incorporating naphthalene have been developed for applications in gas capture (e.g., CO₂) and the adsorption of heavy metals, demonstrating the versatility of this aromatic system. nih.gov

The ketone and ether functionalities of 2-Butanone, 1-(1-naphthyloxy)- offer reactive sites for polymerization or for grafting the molecule onto other substrates. For instance, the ketone could be a point of attachment in condensation polymerization reactions. The combination of the robust naphthalene core with these reactive sites suggests its potential as a monomer or cross-linking agent in the synthesis of specialized polymers with tailored optical, thermal, or catalytic properties. mdpi.comnih.gov

The table below summarizes the potential roles of the constituent functional groups of 2-Butanone, 1-(1-naphthyloxy)- in the development of advanced materials.

| Functional Group | Potential Role in Materials Science | Resulting Material Properties | Potential Applications |

|---|---|---|---|

| Naphthalene Core | Monomer for conjugated polymers | High thermal stability, charge transport, fluorescence | OLEDs, Organic photovoltaics, Sensors |

| Ketone (C=O) | Site for polymerization or cross-linking | Modified polymer network structure | Thermosetting resins, Functional coatings |

| Ether Linkage (-O-) | Provides flexibility in a polymer chain | Improved processability, modified solubility | High-performance plastics, Membranes |

Applications as a Synthetic Intermediate in Complex Molecule Synthesis

The structure of 2-Butanone, 1-(1-naphthyloxy)- makes it a valuable intermediate for the synthesis of more complex organic molecules, particularly pharmaceuticals. Its chemical framework is closely related to a class of drugs known as β-blockers, which are widely used to treat cardiovascular conditions.

Specifically, the 1-(1-naphthyloxy)propan-2-ol core is the central feature of the β-blocker Propranolol (B1214883). semanticscholar.orgresearchgate.net The standard synthesis of Propranolol involves the reaction of 1-naphthol with epichlorohydrin (B41342) to form an epoxide intermediate, 3-(1-naphthyloxy)-1,2-epoxypropane, followed by a ring-opening reaction with isopropylamine. patsnap.comgoogle.com

2-Butanone, 1-(1-naphthyloxy)- can be considered a precursor to this synthetic pathway. Through chemical manipulation, it could be converted into key intermediates. For example, α-halogenation followed by reduction and dehydrohalogenation could potentially lead to the crucial epoxide intermediate. Alternatively, reduction of the ketone to a secondary alcohol would yield 1-(1-naphthyloxy)-2-butanol, a molecule that could be further functionalized for the synthesis of Propranolol analogs or other biologically active compounds. nih.gov

The table below outlines a hypothetical synthetic route illustrating how 2-Butanone, 1-(1-naphthyloxy)- could serve as a starting material in a multi-step synthesis.

| Step | Reaction | Reagents | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | Ketone Reduction | NaBH₄ or LiAlH₄ | 1-(1-Naphthyloxy)-2-butanol | Creation of a chiral secondary alcohol center. |

| 2 | Conversion to Leaving Group | TsCl, pyridine | 1-(1-Naphthyloxy)-2-butyl tosylate | Activation of the alcohol for nucleophilic substitution. |

| 3 | Nucleophilic Substitution | NaN₃ followed by reduction (e.g., H₂, Pd/C) | 2-Amino-1-(1-naphthyloxy)butane | Introduction of an amine group, forming a Propranolol analog scaffold. |

Despite a comprehensive search of available scientific literature, no specific studies on the environmental photochemistry and degradation pathways of the chemical compound 2-Butanone, 1-(1-naphthyloxy)- were found. Research detailing its photolytic degradation, oxidative degradation mechanisms, or biodegradation by microbial consortia appears to be unavailable at this time.

Consequently, it is not possible to provide the detailed, data-driven article as requested in the outline, including specific mechanisms, kinetics, and data tables for the following sections: